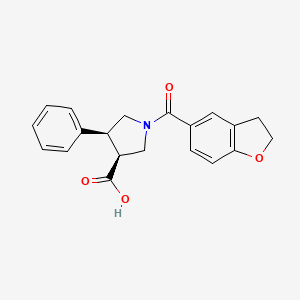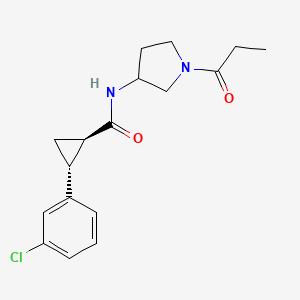![molecular formula C21H32N2O3 B7337328 1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7337328.png)
1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide, also known as AOPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AOPP is a pyrrolidine-based compound that has been synthesized through various methods and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, this compound has been shown to inhibit the activity of the proteasome, a cellular complex that degrades proteins. This compound has also been shown to activate the unfolded protein response (UPR), a cellular stress response that protects cells from damage.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of HDACs and the proteasome. In addition, this compound has been shown to prevent neuronal cell death and reduce oxidative stress.
実験室実験の利点と制限
1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize and can be obtained in high yields and purity. However, this compound has some limitations, including its limited water solubility and the need for careful optimization of reaction conditions to obtain high yields and purity.
将来の方向性
Several future directions for 1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide research include further studies on its mechanism of action, optimization of synthesis methods to improve yield and purity, and the development of this compound-based therapeutics for various diseases. In addition, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential as a therapeutic agent.
合成法
1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide can be synthesized through various methods, including the reaction of adamantane-1-carbonyl chloride with N-[(2R)-oxolan-2-yl]methylpyrrolidine-2-carboxamide in the presence of a base. Other methods include the reaction of adamantane-1-carboxylic acid with N-[(2R)-oxolan-2-yl]methylpyrrolidine-2-carboxamide in the presence of a coupling agent. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been studied for its neuroprotective effects and has been shown to prevent neuronal cell death in models of Parkinson's disease.
特性
IUPAC Name |
1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c24-19(22-13-17-3-2-6-26-17)18-4-1-5-23(18)20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h14-18H,1-13H2,(H,22,24)/t14?,15?,16?,17-,18?,21?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJYRBREVVBSKE-PLEAICHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)NCC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=O)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-(3-hydroxy-4-methoxy-3-methylbutyl)urea](/img/structure/B7337245.png)
![(3aR,6aS)-N-[(4-cyano-3-fluorophenyl)methyl]-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B7337256.png)
![(2S,6R)-N-[5-(oxan-4-yl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B7337260.png)
![(2R,6S)-N-(2-pyridin-3-yloxan-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B7337266.png)
![methyl 2-methoxy-4-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate](/img/structure/B7337267.png)
![(3R)-3-(3-bromophenyl)-3-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7337270.png)
![(2R,6S)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B7337277.png)
![methyl 3-[[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]methyl]benzoate](/img/structure/B7337281.png)
![[(1R,2R)-2-pyridin-3-ylcyclopropyl]-(2-thiophen-3-ylmorpholin-4-yl)methanone](/img/structure/B7337286.png)


![(1R,2R)-2-(3-chlorophenyl)-N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7337304.png)

![[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-(4-ethyl-2-methylpiperazin-1-yl)methanone](/img/structure/B7337327.png)
